(4-Methylpyridin-2-yl)methanamine hydrochloride (4-Methylpyridin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1257535-59-3
VCID: VC0113721
InChI: InChI=1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H
SMILES: CC1=CC(=NC=C1)CN.Cl
Molecular Formula: C7H11ClN2
Molecular Weight: 158.629

(4-Methylpyridin-2-yl)methanamine hydrochloride

CAS No.: 1257535-59-3

Cat. No.: VC0113721

Molecular Formula: C7H11ClN2

Molecular Weight: 158.629

* For research use only. Not for human or veterinary use.

(4-Methylpyridin-2-yl)methanamine hydrochloride - 1257535-59-3

Specification

CAS No. 1257535-59-3
Molecular Formula C7H11ClN2
Molecular Weight 158.629
IUPAC Name (4-methylpyridin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H
Standard InChI Key ACBUTUZFQBPVET-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)CN.Cl

Introduction

Chemical Structure and Properties

Structural Features

(4-Methylpyridin-2-yl)methanamine hydrochloride features a six-membered aromatic heterocyclic ring with a nitrogen atom at position 1 (pyridine ring). The compound is characterized by:

  • A methyl group at position 4 of the pyridine ring

  • A methanamine (CH₂NH₂) group at position 2

  • A hydrochloride salt formation

The structural similarity to compounds like 2-[(4-methylpyridin-2-yl)amino]ethan-1-ol hydrochloride provides a basis for understanding its chemical behavior . The presence of the pyridine nitrogen offers basic properties and hydrogen-bonding capabilities, while the methanamine group provides additional functionality for chemical reactions and biological interactions.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be inferred:

PropertyPredicted Value
Molecular FormulaC₇H₁₀N₂·HCl
Molecular WeightApproximately 170.63 g/mol
Physical StateSolid at room temperature
SolubilityLikely soluble in water and polar organic solvents
Melting PointEstimated 180-220°C (typical for similar hydrochloride salts)
pKaApproximately 5-6 for the pyridine nitrogen, 8-9 for the amine group

Spectroscopic Characteristics

The compound would likely exhibit the following spectroscopic features:

  • ¹H NMR: Signals for aromatic pyridine protons (7-9 ppm), methyl protons (approximately 2.3-2.5 ppm), methylene protons (approximately 4.0-4.5 ppm), and amine protons (broad signals)

  • ¹³C NMR: Characteristic signals for the pyridine carbons (145-160 ppm for carbons adjacent to nitrogen), methyl carbon (approximately 20-22 ppm), and methylene carbon (approximately 40-45 ppm)

  • Mass Spectrometry: Molecular ion peak corresponding to the free base (M⁺ = 136), with fragmentation patterns involving loss of the amine group

Synthesis Methods

Related Synthetic Pathways

Based on synthesis approaches for similar compounds, several reaction pathways may be applicable:

  • From carboxylic acid derivatives: Conversion to an amide followed by reduction with lithium aluminum hydride

  • From cyano compounds: Direct reduction of the nitrile group using hydrogen with a suitable catalyst or a strong reducing agent

  • From 2-chloro-4-methylpyridine: Nucleophilic substitution with a suitable amine equivalent followed by functional group transformations

Analysis of the synthesis of related compounds suggests that protection/deprotection strategies for the amine group may be necessary during some synthetic routes . For instance, compounds with pyrrole protecting groups on 2-amino pyridine analogues have been removed by refluxing in an aqueous ethanol solution of hydroxylamine hydrochloride .

Structure-Activity Relationships

Key Structural Elements

The biological and chemical behavior of (4-Methylpyridin-2-yl)methanamine hydrochloride is influenced by several structural features:

  • Pyridine nitrogen: Acts as a hydrogen bond acceptor and contributes to the compound's basicity

  • Primary amine group: Functions as both hydrogen bond donor and acceptor, enhancing water solubility

  • Methyl substituent: Affects the electronic distribution within the pyridine ring, potentially influencing binding affinity to biological targets

  • Hydrochloride salt form: Improves water solubility and stability compared to the free base

Comparison with Similar Compounds

CompoundStructural DifferencePotential Impact on Activity
2-[(4-methylpyridin-2-yl)amino]ethan-1-olContains an aminoethanol instead of methanamineAdditional hydroxyl group may provide extra hydrogen bonding capabilities
4-methyl-pyridin-2-amineDirect amine on pyridine ring rather than methanamineMore rigid structure, potentially different receptor binding profile
Methylbis(2-pyridylethyl)amineContains multiple pyridine ringsMore complex coordination properties, different spatial arrangement

Research Considerations and Future Directions

Analytical Methods

For comprehensive characterization of (4-Methylpyridin-2-yl)methanamine hydrochloride, the following analytical approaches would be recommended:

  • Chromatographic methods: HPLC with UV detection or LC-MS for purity determination

  • Spectroscopic techniques: NMR, IR, and mass spectrometry for structural confirmation

  • Thermal analysis: DSC and TGA for physical property assessment

  • X-ray crystallography: For definitive structural elucidation and solid-state characteristics

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